molecular formula C20H20ClN3OS B2983176 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798486-87-9

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2983176
CAS No.: 1798486-87-9
M. Wt: 385.91
InChI Key: RDIYKRONPWSUDY-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-thiazepane hybrid featuring a 2-chlorophenyl substituent on the 1,4-thiazepane ring. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological targets such as kinases, GPCRs, and ion channels .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-26-19)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYKRONPWSUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClN3S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{S}

This structure comprises a benzimidazole moiety linked to a thiazepane ring, which is substituted with a chlorophenyl group. The unique combination of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have been reported to possess antifungal and antibacterial activities. In vitro tests demonstrated that these compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Research has shown that benzimidazole derivatives can induce apoptosis in cancer cells. A study focusing on related compounds revealed that they can effectively inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, studies have suggested that thiazepane derivatives can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes and obesity .

Synthesis and Testing

A notable study synthesized This compound and evaluated its biological activity against several strains of bacteria and fungi. The results indicated a promising antimicrobial profile, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
Test Compound32Antibacterial
Control (Amoxicillin)16Antibacterial
Control (Fluconazole)8Antifungal

Pharmacological Studies

Further pharmacological studies assessed the compound's effects on cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against specific cancer types .

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)10High potency
HT-29 (Colon Cancer)15Moderate potency

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole-Ethanone Derivatives

Patel et al. synthesized analogs such as 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone and 2-(aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone (compound 47 in ). These derivatives differ in the substituents on the ethanone-linked aryl group and benzimidazole ring. For example:

  • Key Difference : The target compound replaces the aryl group with a 7-(2-chlorophenyl)-1,4-thiazepane ring, introducing a sulfur atom and a seven-membered heterocycle. This modification likely alters pharmacokinetic properties (e.g., metabolic stability) and target engagement compared to simpler aryl-substituted analogs .

Thiazepane-Containing Analogs

A structurally close analog, 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone (), substitutes the 2-chlorophenyl group with a 2,5-difluorophenyl moiety.

Benzimidazole-Oxadiazole Hybrids

Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone () replace the thiazepane ring with an oxadiazole-thioether group.

  • Functional Comparison: Oxadiazoles are known for their electron-withdrawing properties and role in enhancing antioxidant activity (e.g., DPPH radical scavenging with IC50 values comparable to ascorbic acid) . The thiazepane ring in the target compound may offer greater conformational flexibility, which could be advantageous in binding to larger enzymatic pockets.

Cytotoxicity Screening ()

Benzimidazole-ethanone derivatives (e.g., compound 47) were tested against VERO (normal kidney) and NCI (cancer) cell lines. While specific data for the target compound are unavailable, structural similarities suggest:

  • The 2-chlorophenyl-thiazepane group could enhance selectivity for cancer cells (NCI) over normal cells (VERO) due to increased hydrophobicity and targeted interactions.
  • Substituents on the thiazepane ring (e.g., chloro vs. methyl) may modulate cytotoxicity by altering DNA intercalation or topoisomerase inhibition .

Antioxidant Potential ()

Benzimidazole-oxadiazole hybrids demonstrated DPPH scavenging activity (Table 22 in ). By analogy, the thiazepane moiety’s sulfur atom might contribute to radical stabilization, though this remains speculative without direct data.

Physicochemical and ADMET Properties

Property Target Compound 2,5-Difluorophenyl Analog () Oxadiazole Hybrid ()
Molecular Weight ~397.9 g/mol ~380.8 g/mol ~350–400 g/mol
LogP (Predicted) ~3.5 (chlorophenyl enhances lipophilicity) ~3.1 (fluorine reduces lipophilicity) ~2.8–3.2
Hydrogen Bond Acceptors 4 (benzimidazole N, thiazepane S=O) 4 5–6 (oxadiazole N/O)
Metabolic Stability Likely moderate (thiazepane resists hydrolysis) Higher (C-F bonds resist oxidation) Lower (oxadiazole susceptible to cleavage)

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzoimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Step 2: Functionalization of the thiazepane ring. For example, coupling a pre-synthesized 7-(2-chlorophenyl)-1,4-thiazepane intermediate with the benzoimidazole moiety using alkylation or acylation reactions. Potassium carbonate (K₂CO₃) in refluxing dioxane is often employed to facilitate nucleophilic substitution .
  • Step 3: Purification via recrystallization (e.g., methanol) or column chromatography (hexane/ethyl acetate) to achieve >90% purity .

Key Considerations:

  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize reaction times (typically 12–16 hours for coupling steps).

Advanced: How can researchers optimize reaction yields and purity for large-scale synthesis?

Answer:

  • Catalyst Screening: Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts to enhance interfacial reactivity in heterogeneous systems.

  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates, especially for thiazepane ring formation .

  • In-line Purification: Integrate continuous flow chemistry with automated column chromatography to reduce purification losses .

  • Yield Data:

    MethodYield (%)Purity (%)Reference
    Traditional reflux60–7085–90
    Flow chemistry75–8592–95

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for benzoimidazole) and thiazepane CH₂ groups (δ 2.5–3.5 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and quaternary carbons in the thiazepane ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 396.12 for C₂₁H₁₉ClN₃OS) .
  • X-ray Crystallography: Resolve stereochemistry of the thiazepane ring and confirm intermolecular interactions .

Advanced: How do researchers design structure-activity relationship (SAR) studies to evaluate the role of the 2-chlorophenyl substituent?

Answer:

  • Analog Synthesis: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 2-CF₃) or electron-donating (e.g., 2-OCH₃) substituents to assess electronic effects on bioactivity .
  • Biological Assays: Test analogs against tubulin polymerization (anticancer activity) or fungal CYP51 enzymes (antifungal activity) to correlate substituent effects with potency .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions between the 2-chlorophenyl group and target proteins .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Answer:

  • Variable Control: Standardize assay conditions (e.g., cell lines, incubation time) to minimize external biases. For example, antifungal studies using Candida albicans should specify culture media (RPMI vs. Sabouraud dextrose) .
  • Metabolic Stability Testing: Assess compound degradation in assay buffers (e.g., via LC-MS) to rule out false negatives due to instability .
  • Statistical Reanalysis: Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in published datasets .

Advanced: What strategies improve the compound's metabolic stability for in vivo studies?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to the ethanol moiety to enhance bioavailability .

  • Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce hepatic metabolism .

  • Stability Data:

    ConditionHalf-life (h)Reference
    Simulated gastric fluid1.2
    Human liver microsomes0.8

Basic: What are the environmental safety considerations for handling this compound?

Answer:

  • Degradation Studies: Perform photolysis (UV-Vis) and hydrolysis (pH 7.4 buffer) to identify persistent metabolites .
  • Ecotoxicology: Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity (EC₅₀ values typically >100 mg/L) .

Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout: Generate tubulin-knockout cell lines to confirm target specificity in antiproliferative assays .
  • Transcriptomics: Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

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